

Spectroscopic Profile of N6-Benzyl-9H-purine-2,6-diamine: A Technical Overview

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Compound of Interest

Compound Name: N6-Benzyl-9H-purine-2,6-diamine

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This technical guide provides a detailed overview of the expected spectroscopic characteristics of **N6-Benzyl-9H-purine-2,6-diamine**, also known as 2-amino-6-benzylaminopurine. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document presents a theoretical spectroscopic profile based on the analysis of closely related purine analogues. The information herein is intended to serve as a reference for the identification and characterization of **N6-Benzyl-9H-purine-2,6-diamine**.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **N6-Benzyl-9H-purine-2,6-diamine**. These predictions are derived from the known spectral properties of similar structures, such as 6-benzylaminopurine and O6-benzylguanine.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for **N6-Benzyl-9H-purine-2,6-diamine** (in DMSO-d₆)



Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-8 (Purine)	~ 8.2	Singlet	1H	-
Benzyl-H (aromatic)	~ 7.2 - 7.4	Multiplet	5H	-
NH (Benzylamino)	~ 8.2	Broad Singlet	1H	-
NH ₂ (Amino)	~ 5.9	Broad Singlet	2H	-
CH2 (Benzyl)	~ 4.6	Doublet	2H	~ 6.0
NH (Purine)	~ 12.5	Broad Singlet	1H	-

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **N6-Benzyl-9H-purine-2,6-diamine** (in DMSO-d₆)

Carbon	Predicted Chemical Shift (δ, ppm)
C-6 (Purine)	~ 155
C-2 (Purine)	~ 160
C-4 (Purine)	~ 150
C-8 (Purine)	~ 140
C-5 (Purine)	~ 115
Benzyl-C (quaternary)	~ 140
Benzyl-CH (aromatic)	~ 127 - 129
CH ₂ (Benzyl)	~ 43

Predicted Mass Spectrometry Data



Table 3: Predicted Mass Spectrometry Fragmentation for N6-Benzyl-9H-purine-2,6-diamine

Ion Type	Predicted m/z
[M+H] ⁺	241.12
[M-NH ₂] ⁺	225.11
[Benzyl]+	91.05

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the range of -2 to 16 ppm.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

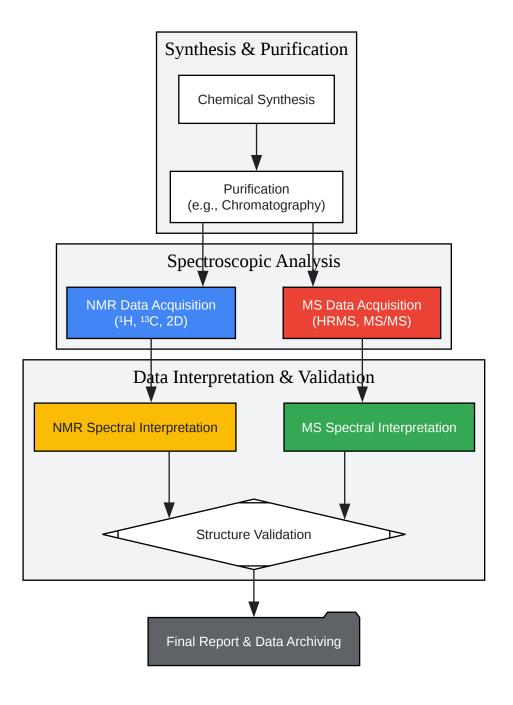


- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
- · Data Acquisition:
 - Infuse the sample solution into the ESI source.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.
 - Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural elucidation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using spectroscopic methods.





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Workflow for Spectroscopic Analysis

This guide provides a foundational understanding of the expected spectroscopic properties of **N6-Benzyl-9H-purine-2,6-diamine**. Experimental verification is essential for the definitive structural confirmation of this compound.

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